An In-Depth Technical Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide: A Versatile Tool in Chemical Biology and Drug Discovery
An In-Depth Technical Guide to Biotin-PEG4-amino-t-Bu-DADPS-C6-azide: A Versatile Tool in Chemical Biology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a sophisticated, multi-functional chemical probe designed for advanced applications in chemical biology, proteomics, and drug discovery. This heterobifunctional molecule incorporates several key features: a biotin (B1667282) moiety for high-affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an acid-labile dialkoxydiphenylsilane (DADPS) linker for mild cleavage, and a terminal azide (B81097) group for bioorthogonal conjugation via "click chemistry." This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role as a cleavable linker in proteomic studies and the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The study of protein-small molecule interactions is fundamental to understanding cellular processes and for the development of novel therapeutics. Chemical probes that enable the identification and enrichment of these interactions are invaluable tools. Biotin-PEG4-amino-t-Bu-DADPS-C6-azide has emerged as a powerful reagent in this field, offering a unique combination of features that facilitate the selective labeling, capture, and subsequent release of target biomolecules. Its application is particularly prominent in the field of chemical proteomics for the identification of protein targets of small molecules and in the synthesis of PROTACs, a novel therapeutic modality designed to induce targeted protein degradation.
Molecular Structure and Core Components
The structure of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is modular, with each component contributing a specific function:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) (Kd ≈ 10-14 M), enabling highly selective and robust enrichment of labeled biomolecules from complex mixtures.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that increases the aqueous solubility of the entire molecule.[1] The PEG linker also extends the distance between the biotin tag and the conjugated biomolecule, minimizing steric hindrance during binding to streptavidin.[1]
-
amino-t-Bu-DADPS (Dialkoxydiphenylsilane): This acid-labile linker is a key feature of the molecule. The silicon-oxygen bonds are susceptible to cleavage under mild acidic conditions, such as treatment with formic acid.[2][3] This allows for the release of captured biomolecules from streptavidin resin without the need for harsh denaturing conditions that could interfere with downstream analysis like mass spectrometry.
-
C6-azide (6-azidohexyl): The terminal azide group serves as a handle for bioorthogonal ligation. It can react specifically with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] These "click chemistry" reactions are highly efficient and can be performed in complex biological media.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative properties of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide.
| Property | Value |
| Molecular Formula | C43H67N7O9SSi |
| Molecular Weight | 886.18 g/mol |
| CAS Number | 1260247-50-4 |
| Appearance | Solid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO (257.5 mg/mL, 290.57 mM).[4] Also soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (5 mg/mL, 5.64 mM).[4] |
| Storage Conditions | Store in pure form at -20°C for up to 3 years.[4] Solutions are unstable and should be freshly prepared.[2][4][5] |
| Cleavage Condition | Mild acid, such as 10% formic acid for 30 minutes.[2] |
| Residual Mass after Cleavage | The DADPS linker leaves a small hydroxyl-containing remnant on the labeled peptide after cleavage.[3] |
Experimental Protocols
The following are generalized protocols for the key applications of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide. Optimization may be required for specific experimental systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-containing probe to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMSO
Procedure:
-
Prepare a stock solution of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide in DMSO.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the biotin-azide probe. A 5-10 fold molar excess of the probe is typically used.
-
Prepare a fresh solution of the copper catalyst. Premix CuSO4 and THPTA in a 1:5 molar ratio in buffer.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentrations are typically in the range of 1-2 mM for ascorbate and 0.1-0.5 mM for copper.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
The reaction can be quenched by the addition of EDTA or by proceeding directly to a purification step (e.g., protein precipitation, size exclusion chromatography) to remove excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications in living systems where copper toxicity is a concern.
Materials:
-
Strained alkyne (e.g., DBCO, BCN)-modified biomolecule
-
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
-
Suitable buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare a stock solution of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide in DMSO.
-
Combine the strained alkyne-modified biomolecule with the biotin-azide probe in a suitable buffer. A 2-5 fold molar excess of the probe is often sufficient.
-
Incubate the reaction mixture for 1-24 hours at room temperature or 37°C.[5] Reaction times will vary depending on the specific strained alkyne and the concentrations of the reactants.
-
After the incubation period, the labeled biomolecule can be purified to remove unreacted probe.
Enrichment and Cleavage of Biotinylated Biomolecules
This protocol outlines the capture of the biotin-labeled biomolecule and its subsequent release via cleavage of the DADPS linker.
Materials:
-
Biotinylated sample from the CuAAC or SPAAC reaction
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)
-
Cleavage buffer: 10% formic acid in water
-
Neutralization buffer (e.g., ammonium (B1175870) bicarbonate)
Procedure:
-
Enrichment:
-
Incubate the biotinylated sample with streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of varying stringency is recommended.
-
-
Cleavage:
-
After the final wash, resuspend the beads in the cleavage buffer (10% formic acid).
-
Incubate for 30 minutes at room temperature with occasional vortexing.[2]
-
Centrifuge the beads and collect the supernatant containing the released biomolecules.
-
Repeat the cleavage step and pool the supernatants for maximal recovery.
-
-
Post-Cleavage Processing:
-
The acidic eluate should be immediately neutralized or dried down and reconstituted in a buffer compatible with downstream applications such as mass spectrometry.
-
Applications in Research and Drug Development
Chemical Proteomics and Target Identification
A primary application of this probe is in activity-based protein profiling (ABPP) and other chemical proteomics workflows to identify the protein targets of a small molecule. In a typical experiment, a small molecule of interest is functionalized with an alkyne group. This alkyne-tagged molecule is then incubated with a cell lysate or live cells. After labeling, the proteome is reacted with Biotin-PEG4-amino-t-Bu-DADPS-C6-azide via click chemistry. The biotinylated proteins are then enriched on streptavidin beads, washed, and subsequently released by cleaving the DADPS linker. The enriched proteins are then identified by mass spectrometry. The cleavable nature of the DADPS linker is advantageous as it avoids the co-elution of streptavidin-derived peptides during on-bead digestion, a common issue with non-cleavable biotin probes.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Biotin-PEG4-amino-t-Bu-DADPS-C6-azide can serve as a versatile building block in the synthesis of PROTACs. The azide group can be used to conjugate the linker to either the target protein ligand or the E3 ligase ligand, which has been appropriately functionalized with an alkyne. The biotin moiety can be used for purification or as a tool compound for in vitro binding assays. The PEG and DADPS components can influence the solubility and pharmacokinetic properties of the resulting PROTAC.
Visualizations
General Workflow for Chemical Proteomics
The following diagram illustrates a typical experimental workflow for identifying protein targets of a small molecule using Biotin-PEG4-amino-t-Bu-DADPS-C6-azide.
Caption: Chemical proteomics workflow using the cleavable biotin probe.
PROTAC Assembly Logic
This diagram shows the conceptual assembly of a PROTAC molecule using the azide-functionalized linker.
Caption: Conceptual assembly of a PROTAC using the linker.
Conclusion
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a highly versatile and powerful tool for modern chemical biology and drug discovery. Its modular design, incorporating a high-affinity tag, a solubility-enhancing spacer, an acid-cleavable linker, and a bioorthogonal handle, provides researchers with a sophisticated reagent for the identification and characterization of protein-small molecule interactions. The ability to mildly release captured biomolecules makes it particularly well-suited for mass spectrometry-based proteomics. As the fields of chemical proteomics and targeted protein degradation continue to evolve, the utility of well-designed chemical probes like this one will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
